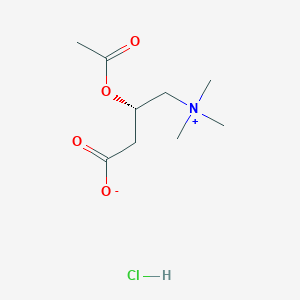

Acetyl-L-Carnitinhydrochlorid

Übersicht

Beschreibung

O-Acetyl-L-Carnitinhydrochlorid: ist ein natürlich vorkommendes Derivat von L-Carnitin, einem Aminosäurederivat. Es ist eine acetylierte Form von L-Carnitin und bekannt für seine Rolle im Energiestoffwechsel, insbesondere im Transport von Fettsäuren in die Mitochondrien zur Energiegewinnung . Diese Verbindung wird häufig in Nahrungsergänzungsmitteln verwendet und hat verschiedene Anwendungen in Medizin und Forschung.

Wissenschaftliche Forschungsanwendungen

O-Acetyl-L-Carnitinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer acetylierter Verbindungen verwendet.

Wirkmechanismus

Der primäre Wirkmechanismus von O-Acetyl-L-Carnitinhydrochlorid besteht in seiner Rolle als Acetyldonor. Es erleichtert den Transport von Fettsäuren in die Mitochondrienmatrix, wo sie einer β-Oxidation unterliegen, um Energie zu produzieren . Darüber hinaus fördert es die Synthese von Acetylcholin, einem Neurotransmitter, durch die Abgabe von Acetylgruppen an Coenzym A . Diese duale Rolle im Energiestoffwechsel und in der Neurotransmittersynthese liegt seiner therapeutischen Potenz bei verschiedenen neurologischen Erkrankungen zugrunde.

Wirkmechanismus

- ALC assists in transporting long-chain fatty acids into the mitochondrial matrix, allowing them to be oxidized for energy production .

- Additionally, ALC scavenges excessive free radicals, maintaining mitochondrial function and reducing oxidative stress .

- Clinically, ALC is investigated for various conditions, including neuropathy, depression, and dementia .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Acetyl-L-carnitine hydrochloride serves as a substrate for important reactions in which it accepts and gives up an acyl group . It interacts with enzymes such as carnitine acetyltransferase, which is involved in the reaction: acetyl-CoA + carnitine ⇌ CoA + acetyl-L-carnitine . This reaction is essential for the transport of fatty acids into the mitochondria .

Cellular Effects

Acetyl-L-carnitine hydrochloride influences cell function by facilitating the transport of fatty acids into the mitochondria, which is crucial for cellular metabolism . It also plays a role in cell signaling pathways and gene expression . For instance, it has been shown to activate phosphoinositol-3 kinase, protein kinase G, and ERK1/2 signaling pathways, which are important in neuronal cell survival and differentiation processes .

Molecular Mechanism

The molecular mechanism of action of Acetyl-L-carnitine hydrochloride involves its role in fatty acid metabolism. It facilitates the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . This process involves binding interactions with biomolecules like enzymes and coenzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Acetyl-L-carnitine hydrochloride has shown neuroprotective effects over time . It has been observed to reduce cellular stress responses and neurotoxicity in neuron-like PC12 cells .

Dosage Effects in Animal Models

The effects of Acetyl-L-carnitine hydrochloride vary with different dosages in animal models. For instance, it has been shown to exert neuroprotective and anticonvulsant effects in a kainate murine model of temporal lobe epilepsy .

Metabolic Pathways

Acetyl-L-carnitine hydrochloride is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as carnitine acetyltransferase and coenzymes like CoA in this process .

Transport and Distribution

Acetyl-L-carnitine hydrochloride is transported and distributed within cells and tissues through specific transporters . It is used by the body to transport fatty acids into the mitochondria for breakdown and energy production .

Subcellular Localization

Acetyl-L-carnitine hydrochloride is localized in the mitochondria of cells, where it plays a key role in importing acyl-CoA . It is then transported out of the mitochondria and into the cytosol, leaving free CoA inside the mitochondria ready to accept new import of fatty acid chains .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von O-Acetyl-L-Carnitinhydrochlorid erfolgt typischerweise durch Acetylierung von L-Carnitin. Eine gängige Methode beinhaltet die Reaktion von L-Carnitin mit Essigsäureanhydrid in Gegenwart eines Katalysators. Die Reaktion wird bei erhöhten Temperaturen, in der Regel um 80 °C, über mehrere Stunden durchgeführt . Das Produkt wird dann durch Kristallisation und Filtration gereinigt.

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von O-Acetyl-L-Carnitinhydrochlorid häufig unter Verwendung von Eisessig und Acetylchlorid. Die Reaktion wird bei hohen Temperaturen (118-130 °C) durchgeführt, um eine vollständige Acetylierung zu gewährleisten . Das entstehende Produkt wird anschließend im Vakuum getrocknet, um eine hochreine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: O-Acetyl-L-Carnitinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Carnitin und Acetyl-CoA oxidiert werden.

Reduktion: Es kann wieder zu L-Carnitin reduziert werden.

Substitution: Die Acetylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Acetylchlorid und Essigsäureanhydrid werden häufig für Acetylierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Carnitin und Acetyl-CoA.

Reduktion: L-Carnitin.

Substitution: Verschiedene acetylierte Derivate, abhängig vom verwendeten Substituenten.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Carnitin: Die nicht-acetylierte Form, die hauptsächlich am Transport von Fettsäuren beteiligt ist.

Acetyl-L-Carnitin: Ähnlich wie O-Acetyl-L-Carnitinhydrochlorid, jedoch ohne die Hydrochloridgruppe.

Propionyl-L-Carnitin: Ein weiteres Derivat mit einer Propionylgruppe anstelle einer Acetylgruppe.

Einzigartigkeit: O-Acetyl-L-Carnitinhydrochlorid ist einzigartig aufgrund seiner verbesserten Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was es im Vergleich zu anderen Formen von Carnitin effektiver macht, die kognitive Funktion zu verbessern . Seine Acetylgruppe ermöglicht es ihm auch, an der Acetylcholinsynthese teilzunehmen, was zusätzliche Vorteile für die neurologische Gesundheit bietet .

Eigenschaften

CAS-Nummer |

5080-50-2 |

|---|---|

Molekularformel |

C9H18NO4.Cl C9H18ClNO4 |

Molekulargewicht |

242.71 g/mol |

IUPAC-Name |

(3R)-3-(2,2,2-trideuterioacetyl)oxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; |

InChI-Schlüssel |

JATPLOXBFFRHDN-SPMMGKNWSA-N |

SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |

Kanonische SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

melting_point |

145 °C |

Key on ui other cas no. |

5080-50-2 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Löslichkeit |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride; 2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-; Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI); Acetyl L-carnitine hydro |

Herkunft des Produkts |

United States |

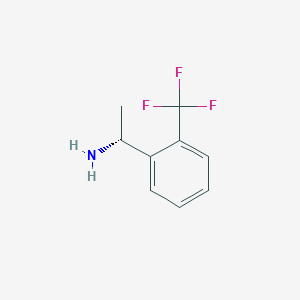

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

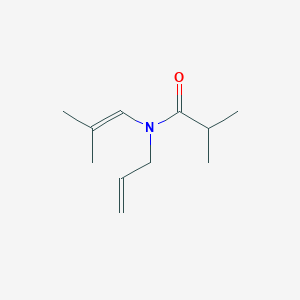

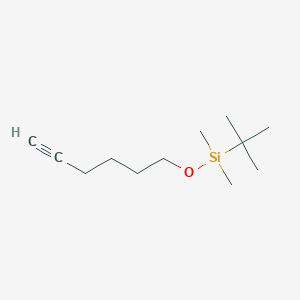

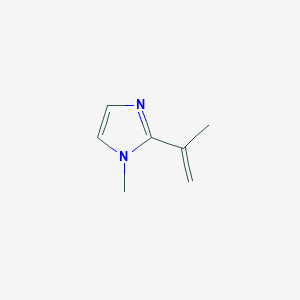

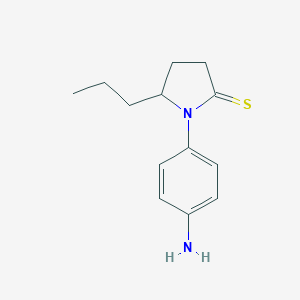

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)